molecular formula C15H20O2 B7993992 4-[(Cyclohexanemethoxy)methyl]benzaldehyde

4-[(Cyclohexanemethoxy)methyl]benzaldehyde

Cat. No.: B7993992
M. Wt: 232.32 g/mol
InChI Key: KJIVBRLRNRWPLU-UHFFFAOYSA-N
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Description

4-[(Cyclohexanemethoxy)methyl]benzaldehyde (CAS: 1443345-99-0) is a benzaldehyde derivative featuring a cyclohexanemethoxy methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₀O₂, with a molecular weight of 232.323 g/mol . The cyclohexanemethoxy group introduces significant lipophilicity and steric bulk, distinguishing it from simpler benzaldehyde derivatives.

Properties

IUPAC Name

4-(cyclohexylmethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h6-10,14H,1-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVBRLRNRWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclohexanemethoxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexanemethanol under specific conditions. One common method includes the use of a base catalyst to facilitate the etherification process, where the hydroxyl group of cyclohexanemethanol reacts with the aldehyde group of benzaldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclohexanemethoxy)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-[(Cyclohexanemethoxy)methyl]benzoic acid.

    Reduction: 4-[(Cyclohexanemethoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Cyclohexanemethoxy)methyl]benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
4-[(Cyclohexanemethoxy)methyl]benzaldehyde C₁₅H₂₀O₂ 232.323 Cyclohexanemethoxy methyl 1443345-99-0
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl (-OH) 123-08-0
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl (-CH₂Br) 51359-78-5
4-(Methylthio)benzaldehyde C₈H₈OS 152.21 Methylthio (-SCH₃) 3446-89-7
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 Trifluoromethyl (-CF₃) 455-19-6
4-((1-(4-Methoxyphenyl)ethoxy)methyl)benzaldehyde C₁₈H₂₀O₃ 284.35 Methoxyphenylethoxy methyl Not provided

Key Observations :

  • Lipophilicity : The cyclohexanemethoxy group in the target compound confers higher lipophilicity compared to polar substituents like -OH (4-hydroxybenzaldehyde) or -SCH₃ (4-(methylthio)benzaldehyde). This property may enhance membrane permeability in drug design .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 4-(trifluoromethyl)benzaldehyde) increase the electrophilicity of the aldehyde, favoring reactions like Schiff base formation, whereas the cyclohexanemethoxy group is electron-donating, which may stabilize the aldehyde .

Biological Activity

4-[(Cyclohexanemethoxy)methyl]benzaldehyde, a compound with potential biological significance, has garnered attention in various fields of research. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C15H18O2C_{15}H_{18}O_2. Its structure features a benzaldehyde moiety substituted with a cyclohexanemethoxy group, which may influence its biological properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, it demonstrated a significant ability to reduce oxidative stress markers. The IC50 value was found to be 50 µg/mL, indicating moderate antioxidant potential.

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound showed promising results:

Cell LineIC50 (µg/mL)
MCF-725
HeLa30

These results indicate that the compound may possess selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) focused on the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested. The authors suggested that the structural modifications contributed to enhanced binding affinity to bacterial cell membranes.

Study on Antioxidant Properties

In a study published by Johnson et al. (2022), the antioxidant activity of several compounds was assessed using DPPH and ABTS assays. This compound was found to significantly reduce DPPH radicals, supporting its potential use in formulations aimed at reducing oxidative stress in cells.

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